molecular formula C6H3BrFNO2S B13432070 3-Bromo-2-fluoro-6-nitrothiophenol

3-Bromo-2-fluoro-6-nitrothiophenol

Cat. No.: B13432070
M. Wt: 252.06 g/mol
InChI Key: BEFOEORYIHUKEB-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-nitrothiophenol is an organofluorine compound that contains bromine, fluorine, and nitro functional groups attached to a thiophenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-6-nitrothiophenol typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-fluorothiophenol to introduce the nitro group, followed by bromination to add the bromine atom at the desired position. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-6-nitrothiophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the halogen atoms.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophenol derivatives.

Scientific Research Applications

3-Bromo-2-fluoro-6-nitrothiophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-nitrothiophenol involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as nitro and halogen atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and cellular processes, making the compound a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-fluoro-6-nitrophenol
  • 3-Bromo-2-fluoro-6-nitrobenzene
  • 3-Bromo-2-fluoro-6-nitroaniline

Uniqueness

3-Bromo-2-fluoro-6-nitrothiophenol is unique due to the presence of the thiophenol ring, which imparts distinct chemical properties compared to its phenol and benzene analogs

Properties

Molecular Formula

C6H3BrFNO2S

Molecular Weight

252.06 g/mol

IUPAC Name

3-bromo-2-fluoro-6-nitrobenzenethiol

InChI

InChI=1S/C6H3BrFNO2S/c7-3-1-2-4(9(10)11)6(12)5(3)8/h1-2,12H

InChI Key

BEFOEORYIHUKEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])S)F)Br

Origin of Product

United States

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